N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

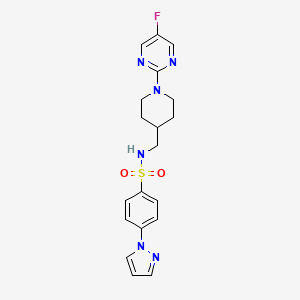

The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide features a piperidine core substituted with a 5-fluoropyrimidine ring at the 1-position and a benzenesulfonamide group at the 4-position. The benzenesulfonamide moiety is further modified with a 1H-pyrazole substituent. This structure combines fluorinated heterocycles and sulfonamide pharmacophores, which are common in medicinal chemistry for enhancing metabolic stability and target binding . While specific biological data for this compound are unavailable in the provided evidence, its design aligns with trends in kinase inhibitor and anticancer agent development, as seen in structurally related molecules .

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S/c20-16-13-21-19(22-14-16)25-10-6-15(7-11-25)12-24-29(27,28)18-4-2-17(3-5-18)26-9-1-8-23-26/h1-5,8-9,13-15,24H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLQVTDGUVQTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Fluoropyrimidine Moiety : Enhances biological activity and metabolic stability.

- Pyrazole and Benzenesulfonamide Groups : Contribute to its interaction with biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN5O4S |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 2034615-31-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Interaction Studies

Research indicates that the compound may exhibit:

- Enzyme Inhibition : Potentially inhibiting key enzymes in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : Altering receptor activity, which could influence cellular responses.

Antitumor Activity

Several studies have reported the antitumor potential of compounds structurally similar to this compound. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity.

- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Effects

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Study 1: Synthesis and Biological Evaluation

A study published in MDPI explored the synthesis of related compounds and evaluated their biological activities. The findings suggested that modifications to the piperidine and pyrazole moieties significantly influenced their potency against cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

In another study, researchers investigated the SAR of similar compounds. They found that the introduction of fluorine in the pyrimidine ring enhanced binding affinity to target proteins, suggesting a crucial role in biological activity .

Study 3: Pharmacokinetics and Toxicology

Research focusing on pharmacokinetics indicated that this compound has favorable absorption characteristics with low toxicity profiles in preliminary animal studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with sulfonamide-containing derivatives synthesized in and . Key comparisons include:

Key Observations:

- Fluorine Substitution: The target compound and 6i () both incorporate fluorine, which is known to enhance lipophilicity and metabolic stability. In 6i, fluorine is part of a bis(4-fluorophenyl)methyl group, while the target compound features a 5-fluoropyrimidine ring .

- Sulfonamide Positioning : The benzenesulfonamide group in the target compound is para-substituted with pyrazole, whereas analogs like 6d () have ortho-substituted sulfamoyl groups. This positional variation may influence solubility and target interaction .

- Piperidine vs. Piperazine: The target compound uses a piperidine core, while 6d–6l () employ piperazine.

Physical Properties

- Melting points for sulfonamide derivatives vary significantly (132–230°C), influenced by crystallinity and substituent bulk.

Q & A

Q. What are the standard synthetic routes for preparing N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what key reaction conditions must be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the piperidine ring with a fluoropyrimidine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 2: Sulfonamide formation by reacting a sulfonyl chloride intermediate with a pyrazole-containing benzene derivative under inert conditions (e.g., dry DMF, 0–5°C) .

- Key Conditions: Use catalysts like Pd(PPh₃)₄ for coupling reactions, monitor progress via TLC/HPLC, and purify via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon frameworks. For example, the fluoropyrimidine proton signals appear downfield (~8.5–9.0 ppm) .

- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., m/z [M+H]⁺) with >98% purity thresholds .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles, if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact due to acute toxicity risks .

- Ventilation: Use fume hoods to prevent inhalation of aerosols/dust .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved during formulation studies?

- Methodological Answer:

- Controlled Stability Testing: Perform accelerated degradation studies under varying pH (1–13), temperatures (4–60°C), and light exposure. Compare HPLC profiles to identify degradation products .

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Monitor solubility via dynamic light scattering (DLS) .

- Reference Standards: Cross-validate results against certified reference materials (CRMs) with documented purity .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?

- Methodological Answer:

- Metabolic Stability Assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Use LC-MS/MS to quantify metabolite formation .

- Lipophilicity Adjustment: Introduce trifluoromethyl groups to enhance membrane permeability (logP optimization) .

- Plasma Protein Binding: Evaluate via equilibrium dialysis; >90% binding may necessitate structural modifications to improve free fraction .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer:

- Assay Validation: Standardize protocols (e.g., cell line viability, ATP levels) using positive controls (e.g., doxorubicin for cytotoxicity) .

- Dose-Response Reproducibility: Perform triplicate experiments with statistical analysis (e.g., IC₅₀ ± SEM). Address outliers via Grubbs’ test .

- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to intended targets .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .

- QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett constants) with activity data .

- ADMET Prediction: Utilize SwissADME to forecast absorption, distribution, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.